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molecular formula C8H8Cl2N4 B8504034 1-Chloro-4-hydrazinophthalazine hydrochloride

1-Chloro-4-hydrazinophthalazine hydrochloride

Cat. No. B8504034
M. Wt: 231.08 g/mol
InChI Key: CILIDGFBNLYLMH-UHFFFAOYSA-N
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Patent
US06958334B2

Procedure details

To a solution of 1-chloro-4-hydrazinophthalazine hydrochloride (10 g) in dioxan (220 ml) was added triethylamine (7.24 ml) and benzoyl chloride (6.04 ml). This mixture was heated at reflux for 8 hours under nitrogen. After cooling the reaction mixture was concentrated under vacuum and the solid obtained was collected by filtration, washed with water and diethyl ether and dried under vacuum, to yield the title compound (12.0 g). 1H NMR (250 MHz, DMSO)•7.60 (3H, m), 8.00 (1H, t, J=8.4 Hz), 8.19 (1H, t, J=8.4 Hz), 8.31 (3H, m), 8.61 (1H, d, J=6.3 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.24 mL
Type
reactant
Reaction Step One
Quantity
6.04 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([NH:13][NH2:14])=[N:5][N:4]=1.C(N(CC)CC)C.[C:22](Cl)(=O)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O1CCOCC1>[Cl:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]2=[N:13][N:14]=[C:22]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[N:5]2[N:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.ClC1=NN=C(C2=CC=CC=C12)NN
Name
Quantity
7.24 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.04 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours under nitrogen
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN2C(C3=CC=CC=C13)=NN=C2C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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